molecular formula C13H18BrNO B1404425 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide CAS No. 1225988-98-6

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

Cat. No. B1404425
M. Wt: 284.19 g/mol
InChI Key: FRNPHBDQUVGVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C13H18BrNO . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular weight of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is 284.19 . The SMILES string representation of this compound is CC1=CC=CC(CC)=C1NC(C(Br)CC)=O .


Physical And Chemical Properties Analysis

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a solid substance . Its molecular weight is 284.19 and its empirical formula is C13H18BrNO .

Scientific Research Applications

Photochemical Reactions

A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research revealed that irradiation of these compounds leads to various products through dehydrobromination, cyclization, and bromo-migration. This study indicates potential applications in synthetic chemistry, particularly in the creation of complex molecular structures through photochemical methods (Nishio et al., 2005).

Vibrational Spectroscopy and Conformational Analysis

Viana et al. (2017) conducted a comprehensive study on the vibrational spectroscopy and conformational analysis of a compound similar to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide. Their research offers insights into the electronic properties and vibrational mode couplings of this structure, which is analogous to paracetamol. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Viana et al., 2017).

Synthesis and Behavior of Oxazolidinones

Scrimin et al. (1988) investigated the synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones using 2-bromo-2-methylpropanamides. Their work contributes to the understanding of how these compounds react and degrade, providing valuable information for their use in pharmaceutical and synthetic organic chemistry (Scrimin et al., 1988).

Antimicrobial Activity

Research by Grishchuk et al. (2013) on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, indicated low antimicrobial activity against various strains. This study is essential for understanding the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).

Radical Cyclisation

Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This study showcases the potential of bromo compounds, such as 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, in facilitating radical cyclisation reactions, a key process in synthetic organic chemistry (Esteves et al., 2007).

properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPHBDQUVGVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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